molecular formula C15H24O5 B8485466 Ethyl 1-[5-(acetyloxy)pentyl]-2-oxocyclopentane-1-carboxylate CAS No. 52478-11-2

Ethyl 1-[5-(acetyloxy)pentyl]-2-oxocyclopentane-1-carboxylate

Cat. No. B8485466
CAS No.: 52478-11-2
M. Wt: 284.35 g/mol
InChI Key: OMCUKJXJGMDVDL-UHFFFAOYSA-N
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Patent
US04182773

Procedure details

300 g of 1-(5-acetoxypentyl)-2-oxo-cyclopentane-carboxylic acid ethyl ester were refluxed for 5 hours in 1.5 l of acetic acid, 600 ml of water and 300 g of sulfuric acid. Subsequently, the solution was concentrated under reduced pressure, 1liter of semi-saturated sodium chloride solution was added, and the solution was extracted with acetic acid ethyl ester. The organic phase was washed with 500 ml of saturated sodium chloride solution and dried over sodium sulfate. 50 ml of acetic anhydride were added, and the whole was refluxed for 4 hours. The solvent was distilled off under reduced pressure and the residue was subjected to fractional distillation under reduced pressure in a column having a height of 30 cm.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([C:6]1([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][O:17][C:18](=[O:20])[CH3:19])[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])=O)C.O.S(=O)(=O)(O)O>C(O)(=O)C>[C:18]([O:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH:6]1[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(C)OC(=O)C1(C(CCC1)=O)CCCCCOC(C)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
300 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the solution was concentrated under reduced pressure, 1liter of semi-saturated sodium chloride solution
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with acetic acid ethyl ester
WASH
Type
WASH
Details
The organic phase was washed with 500 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
ADDITION
Type
ADDITION
Details
50 ml of acetic anhydride were added
TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractional distillation under reduced pressure in a column

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCCCCCC1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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